molecular formula C16H19N5O3 B2934855 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421513-41-8

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2934855
CAS RN: 1421513-41-8
M. Wt: 329.36
InChI Key: BEXZBTSRGOKJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related furan compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction . The synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the furan moiety present in our compound, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The structural inclusion of furan in medicinal chemistry has led to the development of novel antibacterial agents to address microbial resistance, which is a growing global concern.

Antifungal Applications

The pyrazole moiety, another component of the compound, has shown potential in antifungal applications. Specific pyrazole-4-carboxamides have been synthesized and evaluated for their fungicidal activities, with some demonstrating significant efficacy . This suggests that our compound could be explored for its antifungal properties, potentially contributing to the treatment of fungal infections.

Antiviral Potential

Indole derivatives, which share structural similarities with the imidazole group in our compound, have exhibited various biological activities, including antiviral properties . This indicates that the compound could be researched for its potential use in combating viral infections, contributing to the development of new antiviral drugs.

Anticancer Research

Compounds containing furan structures have been associated with anticancer activity. The presence of the furan group in our compound could be indicative of its potential use in cancer research, where it might contribute to the discovery of new therapeutic agents .

Antimalarial and Antileishmanial Activities

The compound’s structure suggests potential antimalarial and antileishmanial activities. Molecular simulation studies have justified the potent in vitro antipromastigote activity of similar compounds, which could be relevant for our compound as well . This opens up avenues for research into treatments for diseases caused by protozoan parasites.

Pharmacological Evolution

Quinolinyl-pyrazoles, which are structurally related to our compound, have been synthesized and evaluated for their pharmacological potential, including as inhibitors for schizophrenia . This suggests that our compound could be explored for its therapeutic potential in neuropsychiatric disorders.

Anti-inflammatory and Analgesic Effects

Imidazole-containing compounds, like the one in our compound, have been reported to exhibit anti-inflammatory and analgesic effects . This makes them candidates for the development of new drugs to treat inflammation and pain.

Antidiabetic Activity

The imidazole ring is a core structure in many biologically active compounds, including those with antidiabetic properties . Research into our compound could extend to its potential application in managing diabetes.

Mechanism of Action

New furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities . DNA flow cytometric study of pyridine carbohydrazide 4 and N -phenyl triazinone 7 demonstrated G 2 /M phase cell cycle disruptions .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-10-12(13-5-4-8-24-13)18-14(20)6-7-17-15(22)11-9-21(2)19-16(11)23-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZBTSRGOKJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CN(N=C2OC)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.